molecular formula C7H9N B163344 2,6-Dimethylpyridine-D9 CAS No. 135742-47-1

2,6-Dimethylpyridine-D9

Cat. No.: B163344
CAS No.: 135742-47-1
M. Wt: 116.21 g/mol
InChI Key: OISVCGZHLKNMSJ-XVGWXEQOSA-N
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Description

2,6-Dimethylpyridine-D9 is a deuterated derivative of 2,6-dimethylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D9N, and it is often used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-D9 typically involves the deuteration of 2,6-dimethylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes multiple steps of purification to remove any non-deuterated impurities, ensuring the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-D9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in deuterated analogs of the original compound .

Scientific Research Applications

2,6-Dimethylpyridine-D9 is widely used in various fields of scientific research:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine-D9 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium substitution at the 3, 4, and 5 positions, which can lead to distinct chemical and physical properties. This makes it particularly valuable for studies requiring precise isotopic labeling.

Properties

IUPAC Name

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVCGZHLKNMSJ-XVGWXEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
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9.6 mL
Type
reactant
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Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
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reactant
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
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(C6H5)(CH3)2N NH3
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phenylmorpholine borane
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